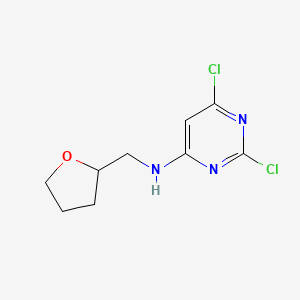
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
准备方法
The synthesis of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyrimidine with oxolan-2-ylmethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反应分析
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Reagents like hydrogen peroxide or sodium borohydride are typically used for these reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with boronic acids or alkenes in the presence of palladium catalysts to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted pyrimidine, while coupling with a boronic acid would yield a biaryl compound.
科学研究应用
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators. It serves as a probe to understand the interaction of small molecules with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes. The compound’s reactivity makes it a valuable intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine can be compared with other similar compounds such as:
2,6-dichloro-N-phenylpyrimidin-4-amine: This compound has a phenyl group instead of an oxolan-2-ylmethyl group. It is used in similar applications but may have different reactivity and biological activity.
2,6-dichloro-N,N-dimethylpyridin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring and two methyl groups instead of an oxolan-2-ylmethyl group. It is used in different chemical reactions and may have different industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H11Cl2N3O |
|---|---|
分子量 |
248.11 g/mol |
IUPAC 名称 |
2,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H,12,13,14) |
InChI 键 |
CCYLTMFKDZHQHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CNC2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


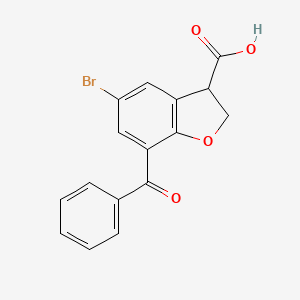
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
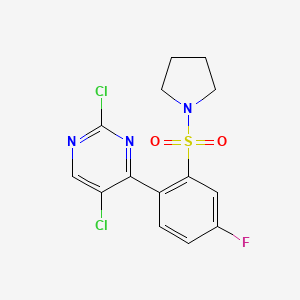
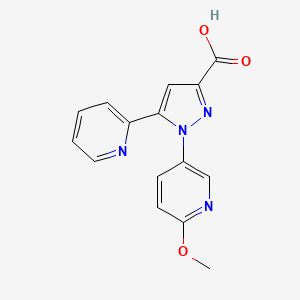
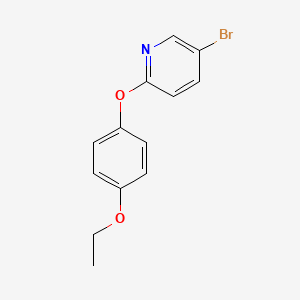
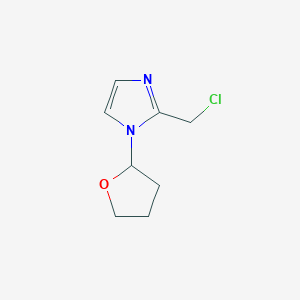


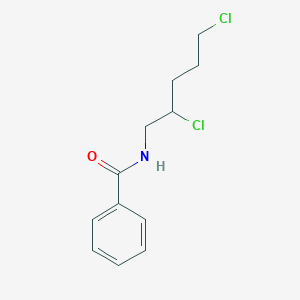
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
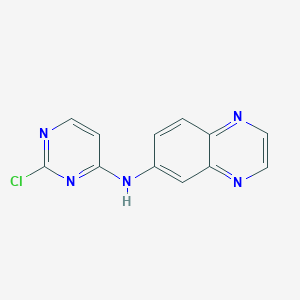
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
